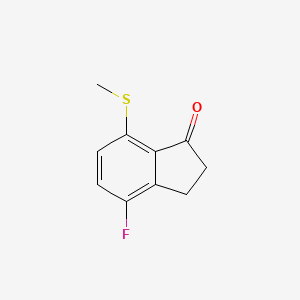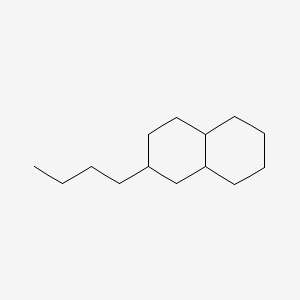
6-Chloro-2,4-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,4-dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-dimethylquinazoline typically involves the condensation of appropriate aniline derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylaniline with phosgene to form the corresponding isocyanate, which then cyclizes to form the quinazoline ring . Another method involves the use of chlorinating agents such as thionyl chloride to introduce the chloro substituent at the 6-position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,4-dimethylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
2-Phenylquinazoline: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Exhibits significant antibacterial activity.
2-Phenyl-4-styrylquinazoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 6-Chloro-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
6-chloro-2,4-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3 |
Clave InChI |
IKUPGBXUNPMKFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC(=N1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


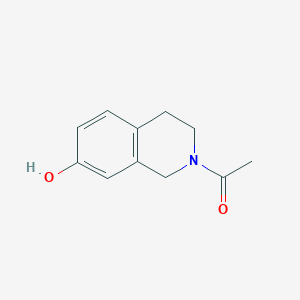
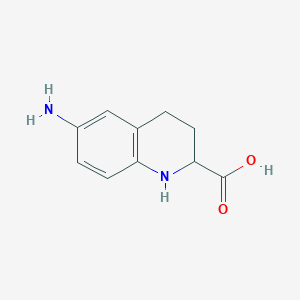

![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)


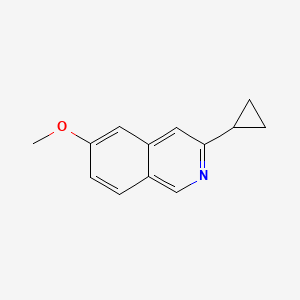
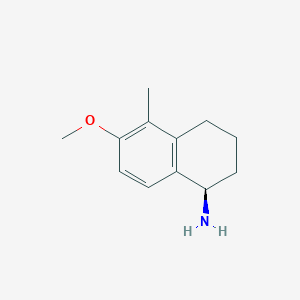
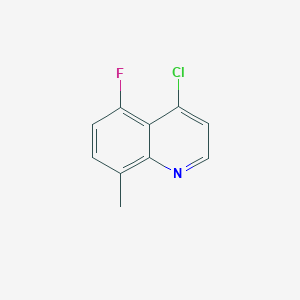

![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
